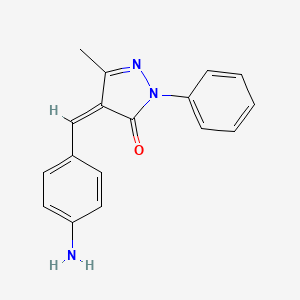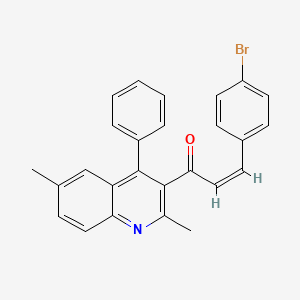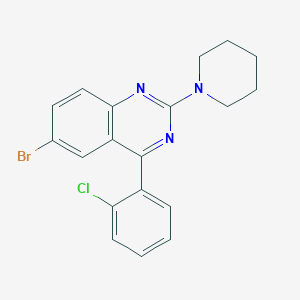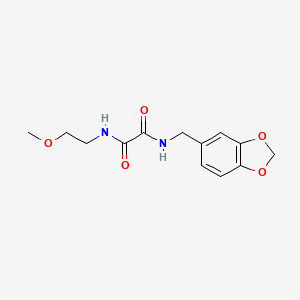![molecular formula C17H11FO2S B3893602 3-[5-(4-fluorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3893602.png)
3-[5-(4-fluorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one
Vue d'ensemble
Description
3-[5-(4-fluorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one, also known as FTY720, is a synthetic compound that was first synthesized in 1992. It is a sphingosine-1-phosphate receptor modulator that has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection.
Mécanisme D'action
3-[5-(4-fluorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one works by binding to sphingosine-1-phosphate receptors on immune cells, preventing them from leaving the lymph nodes and entering the target organs, where they can cause inflammation and damage. This reduces the activity of immune cells in the target organs, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines (molecules that promote inflammation) and increases the levels of anti-inflammatory cytokines (molecules that suppress inflammation). It also reduces the activity of immune cells, such as T cells and B cells, in the target organs. This compound has been shown to have a beneficial effect on the blood-brain barrier, which is a specialized barrier that protects the brain from harmful substances in the blood. This compound has been shown to reduce the permeability of the blood-brain barrier, which can help to prevent the entry of immune cells into the brain and spinal cord, where they can cause inflammation and damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-[5-(4-fluorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in various disease models. It has a well-defined mechanism of action and can be easily synthesized in the lab. This compound has also been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments.
One limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experiments. This compound also has a short half-life in the body, which can limit its effectiveness in certain disease models.
Orientations Futures
There are several future directions for the study of 3-[5-(4-fluorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one. One direction is the development of new formulations of this compound that can improve its solubility and bioavailability. Another direction is the study of this compound in combination with other drugs for the treatment of various diseases. This compound has been shown to enhance the effectiveness of other drugs, such as chemotherapy drugs, in preclinical studies. Another direction is the study of this compound in other disease models, such as autoimmune diseases and inflammatory bowel disease. This compound has shown promising results in preclinical studies of these diseases, and further research is needed to determine its potential therapeutic applications.
Applications De Recherche Scientifique
3-[5-(4-fluorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. This compound works by binding to sphingosine-1-phosphate receptors on immune cells, preventing them from leaving the lymph nodes and entering the brain and spinal cord, where they can cause inflammation and damage. This reduces the frequency and severity of relapses in patients with multiple sclerosis.
This compound has also been studied for its potential anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and enhance the immune response against cancer cells. This compound has been tested in preclinical studies for various types of cancer, including breast, lung, prostate, and pancreatic cancer, with promising results.
In addition, this compound has been studied for its potential use in preventing transplant rejection. It has been shown to prevent the rejection of transplanted organs by suppressing the immune response against them. This compound has been tested in animal models of heart, kidney, and liver transplantation, with promising results.
Propriétés
IUPAC Name |
(E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2S/c18-13-5-3-12(4-6-13)16-10-8-14(20-16)7-9-15(19)17-2-1-11-21-17/h1-11H/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPLCJINJMZHMZ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-methoxyphenyl)acryloyl]-6-methyl-4-phenyl-2(1H)-quinolinone](/img/structure/B3893520.png)


![N-{4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl}acetamide](/img/structure/B3893544.png)

![{5-chloro-2-[(3,6-dichloro-4-phenyl-2-quinolinyl)amino]phenyl}(phenyl)methanone](/img/structure/B3893574.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3893581.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3893589.png)

![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3893599.png)
![3,4-dimethoxybenzaldehyde [3-allyl-5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3893619.png)
![4-[(2-hydroxy-5-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3893621.png)
![2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3893629.png)
![3-[(2-bromophenyl)amino]-1-(2,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3893636.png)